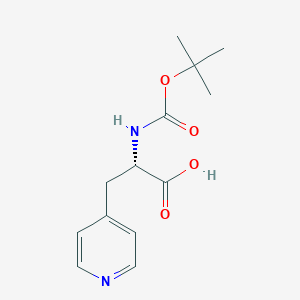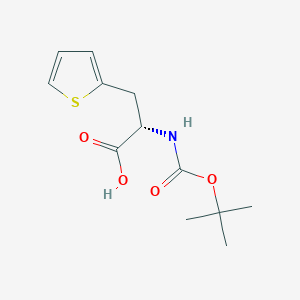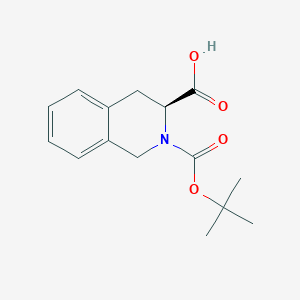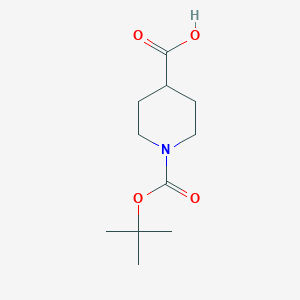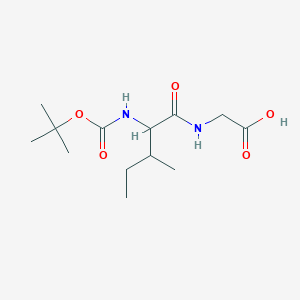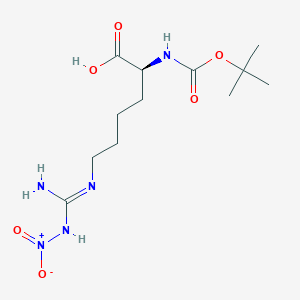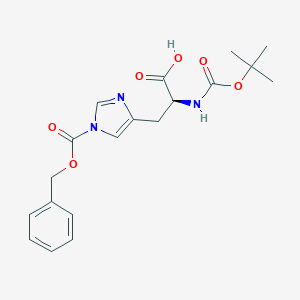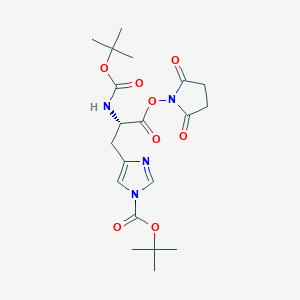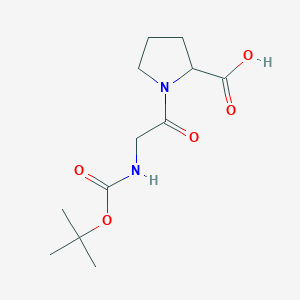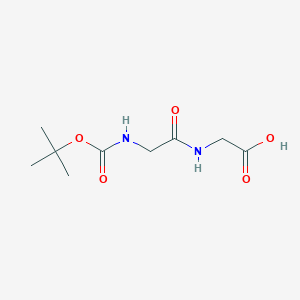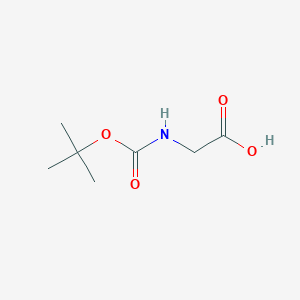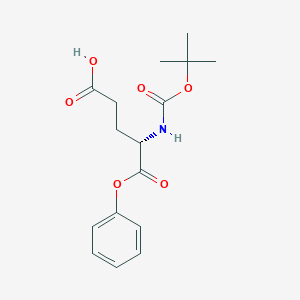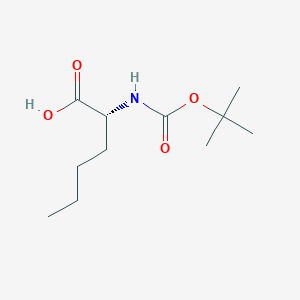
Boc-D-norleucine
説明
Boc-D-norleucine, also known as Boc-D-Nle-OH, is a non-proteinogenic amino acid derivative of the amino acid leucine. It is a versatile and widely used reagent for peptide synthesis and a variety of other biochemical and physiological applications. Boc-D-norleucine is a protected amino acid which can be used to prepare peptides and proteins which are resistant to enzymatic degradation. It has also been used to modify proteins and peptides to increase their stability, solubility and bioavailability.
科学的研究の応用
Peptide Synthesis
Summary of the Application
Boc-D-Nle-OH is commonly used in peptide synthesis . Peptides are compounds consisting of two or more amino acids linked in a chain. The carboxyl group of each acid is joined to the amino group of the next by a bond known as a peptide bond. In the process of peptide synthesis, Boc-D-Nle-OH can be used as a building block .
Methods of Application
In peptide synthesis, Boc-D-Nle-OH is used as a building block. The specific methods of application can vary depending on the exact procedure being followed. However, it’s typically used in a stepwise fashion, where the peptide chain is built up one amino acid at a time .
Results or Outcomes
The use of Boc-D-Nle-OH in peptide synthesis has been shown to be effective, allowing for the creation of peptides with specific sequences of amino acids .
Life Science Research
Summary of the Application
Boc-D-Nle-OH may also have applications in life science research . While the specific applications can vary, it’s generally used in studies involving peptides, given its role in peptide synthesis .
Methods of Application
The methods of application in life science research can vary widely depending on the specific study or experiment being conducted. However, it would typically involve using Boc-D-Nle-OH in the synthesis of peptides that are then used in further experiments .
Results or Outcomes
The outcomes of using Boc-D-Nle-OH in life science research can vary depending on the specific study. However, its use can enable researchers to create specific peptides needed for their research .
Pharmaceutical Research
Summary of the Application
Boc-D-Nle-OH, as a leucine derivative, can be used in pharmaceutical research . It can be used in the synthesis of peptides that are then used in drug development and testing .
Methods of Application
The methods of application in pharmaceutical research can vary widely depending on the specific study or experiment being conducted. However, it would typically involve using Boc-D-Nle-OH in the synthesis of peptides that are then used in further experiments .
Results or Outcomes
The outcomes of using Boc-D-Nle-OH in pharmaceutical research can vary depending on the specific study. However, its use can enable researchers to create specific peptides needed for their research .
Biochemistry
Summary of the Application
Boc-D-Nle-OH is used in biochemistry, particularly in the study of proteins and peptides . It can be used in the synthesis of peptides, which are then used in various biochemical studies .
Methods of Application
In biochemistry, Boc-D-Nle-OH is used in a similar way to its use in peptide synthesis. It is used as a building block in the creation of peptides, which are then used in various experiments .
Results or Outcomes
The use of Boc-D-Nle-OH in biochemistry has been shown to be effective, allowing for the creation of peptides with specific sequences of amino acids .
Molecular Biology
Summary of the Application
Boc-D-Nle-OH can also be used in molecular biology . Similar to its use in biochemistry, it can be used in the synthesis of peptides, which are then used in various molecular biology studies .
Methods of Application
In molecular biology, Boc-D-Nle-OH is used in a similar way to its use in peptide synthesis. It is used as a building block in the creation of peptides, which are then used in various experiments .
Results or Outcomes
The use of Boc-D-Nle-OH in molecular biology has been shown to be effective, allowing for the creation of peptides with specific sequences of amino acids .
Environmental Science
Summary of the Application
Boc-D-Nle-OH can be used in environmental science, particularly in the study of green and eco-friendly routes for the protection of amines . This involves the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Methods of Application
The methods of application in environmental science can vary widely depending on the specific study or experiment being conducted. However, it would typically involve using Boc-D-Nle-OH in the synthesis of peptides that are then used in further experiments .
Results or Outcomes
The outcomes of using Boc-D-Nle-OH in environmental science can vary depending on the specific study. However, its use can enable researchers to create specific peptides needed for their research .
Food Science
Summary of the Application
While there’s no direct evidence of Boc-D-Nle-OH being used in food science, it’s plausible that it could be used in the study of proteins and peptides, which are crucial components of many foods .
Methods of Application
In food science, Boc-D-Nle-OH could potentially be used in a similar way to its use in peptide synthesis. It could be used as a building block in the creation of peptides, which are then used in various experiments .
Results or Outcomes
The use of Boc-D-Nle-OH in food science could potentially allow for the creation of peptides with specific sequences of amino acids, which could have various applications in the study and development of food products .
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426323 | |
| Record name | Boc-D-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-norleucine | |
CAS RN |
55674-63-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



